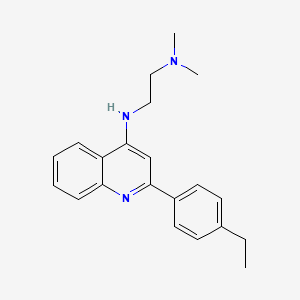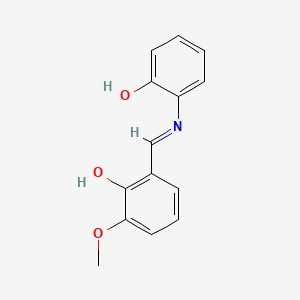
alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a hydroxyphenyl group, a methoxy group, and an imino group attached to a cresol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol typically involves the condensation reaction between 2-hydroxyaniline and 6-methoxy-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the use of catalysts such as acidic or basic catalysts can further improve the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its potential use in drug design and development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol involves its ability to form stable complexes with metal ions. The imino and hydroxy groups act as donor sites, allowing the compound to chelate metal ions effectively. This chelation can inhibit the activity of metal-dependent enzymes, leading to antimicrobial and antioxidant effects. Additionally, the compound can interact with cellular components, disrupting normal cellular functions and leading to its bioactive properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyphenylimine: Lacks the methoxy group, resulting in different chemical and biological properties.
6-Methoxy-2-hydroxybenzaldehyde: Lacks the imino group, making it less effective in forming metal complexes.
Schiff Bases with Different Substituents: Variations in substituents can lead to differences in reactivity, stability, and bioactivity.
Uniqueness
Alpha-(2-Hydroxyphenylimino)-6-methoxy-O-cresol is unique due to the presence of both hydroxy and methoxy groups, which enhance its ability to form stable metal complexes and exhibit significant bioactivity.
Propiedades
Número CAS |
1761-30-4 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-[(2-hydroxyphenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-4-5-10(14(13)17)9-15-11-6-2-3-7-12(11)16/h2-9,16-17H,1H3 |
Clave InChI |
SXGVUOBVHVIRCB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C=NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


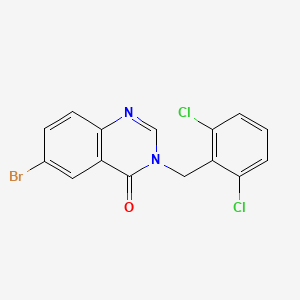
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
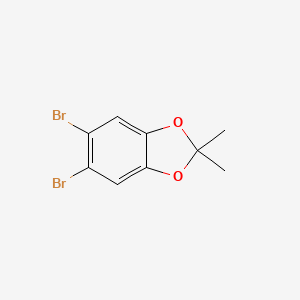
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)

![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)

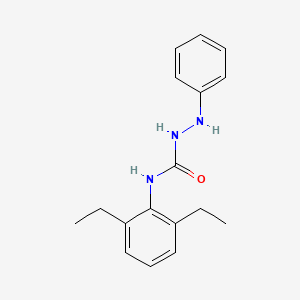

![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)
